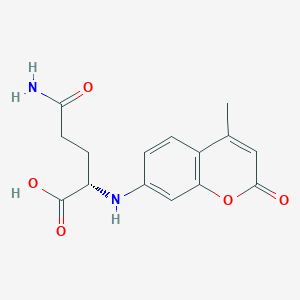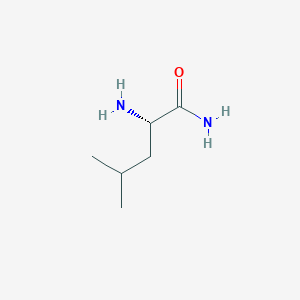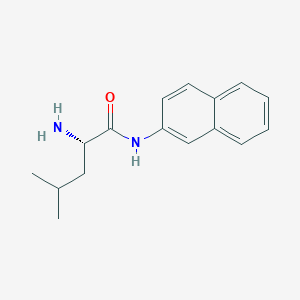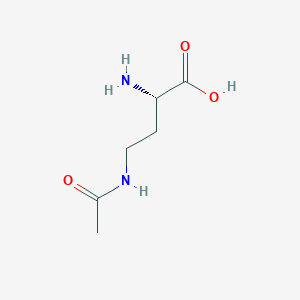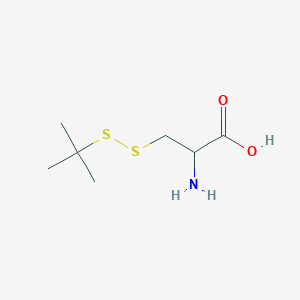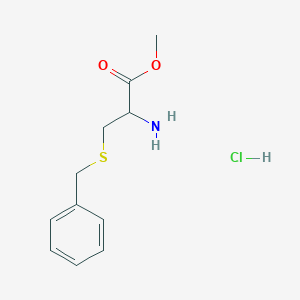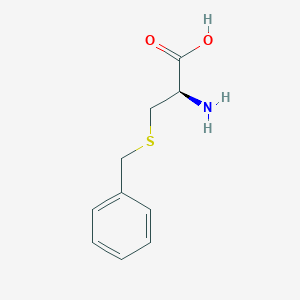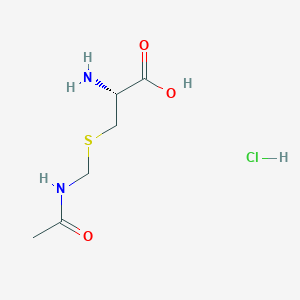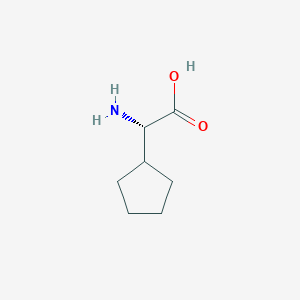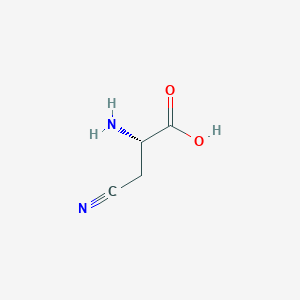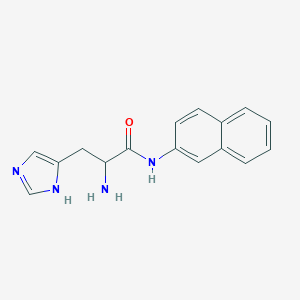
L-Histidina β-naftilamida
Descripción general
Descripción
These compounds contain cysteine or a derivative thereof resulting from the reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . L-Histidine beta-naphthylamide is an analogue of L-histidine and is used to study structural roles of L-histidine in various biological functions .
Aplicaciones Científicas De Investigación
L-Histidine beta-naphthylamide has several scientific research applications, including:
Chemistry: It is used to study the structural roles of L-histidine in various chemical reactions and processes.
Análisis Bioquímico
Biochemical Properties
L-Histidine beta-naphthylamide interacts with various enzymes, proteins, and other biomolecules. It is particularly used to study the specificity and kinetics of various proteases and peptidases . The compound plays a crucial role in the activation of the Hut operon positive regulatory protein in Bacillus subtilis .
Cellular Effects
It is known that histidine, the parent compound of L-Histidine beta-naphthylamide, plays a central role in allergy and peripheral inflammatory reactions and acts as a neurotransmitter and neuromodulator in the brain .
Molecular Mechanism
L-Histidine beta-naphthylamide exerts its effects at the molecular level through various mechanisms. It acts as an antiterminator that binds to cis-acting regulatory sequences on the mRNA in the presence of histidine, thereby suppressing transcription termination and activating the hut operon for histidine utilization .
Temporal Effects in Laboratory Settings
It is known that histidine, the parent compound, has been used effectively as a component of solutions for organ preservation and myocardial protection in cardiac surgery .
Dosage Effects in Animal Models
Studies on histidine supplementation have shown that doses of 4.0–4.5 g histidine/d are associated with decreased BMI, adiposity, markers of glucose homeostasis, proinflammatory cytokines, and oxidative stress .
Metabolic Pathways
L-Histidine beta-naphthylamide is involved in the metabolic pathways related to histidine. Histidine is metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) .
Subcellular Localization
It is known that histidine, the parent compound, is localized in various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Métodos De Preparación
The synthesis of L-Histidine beta-naphthylamide involves the reaction of L-histidine with beta-naphthylamine. The reaction typically occurs under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Análisis De Reacciones Químicas
L-Histidine beta-naphthylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
L-Histidine beta-naphthylamide exerts its effects by binding to specific molecular targets, such as the benzyl ester and regulatory allosteric site on enzymes like subtilisin. This binding regulates the sequences and functional groups in the enzyme, which in turn affects the enzyme’s activity and function . The compound also acts as an allosteric activator of the imidazole group of histidine, influencing various biological processes .
Comparación Con Compuestos Similares
L-Histidine beta-naphthylamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
L-Histidine dihydrochloride: Used in various biochemical studies.
L-Alanine beta-naphthylamide: Used as a protease substrate.
L-Leucine beta-naphthylamide: Used in studies related to leucine aminopeptidase.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Propiedades
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)-N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-15(8-14-9-18-10-19-14)16(21)20-13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,15H,8,17H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDILZBBFKZMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CN=CN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90995719 | |
| Record name | 2-Amino-3-(1H-imidazol-5-yl)-N-(naphthalen-2-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90995719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7424-15-9 | |
| Record name | (S)-alpha-Amino-N-2-naphthyl-1H-imidazole-4-propionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-(1H-imidazol-5-yl)-N-(naphthalen-2-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90995719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Histidine beta-naphthylamide interact with enzymes, and what are the downstream effects?
A1: L-Histidine beta-naphthylamide acts as a competitive inhibitor of certain enzymes, particularly glycosidases. [, ] This means it competes with the natural substrate for binding to the enzyme's active site, hindering the enzyme's ability to catalyze its usual reactions. For instance, L-Histidine beta-naphthylamide effectively inhibits sweet-almond beta-glucosidase by mimicking the structure of the natural substrate and binding to the active site. [] This inhibition can disrupt carbohydrate metabolism pathways where beta-glucosidases play a crucial role.
Q2: How does the structure of L-Histidine beta-naphthylamide contribute to its inhibitory activity?
A2: The structure of L-Histidine beta-naphthylamide is key to its inhibitory activity, particularly the presence of both a basic imidazole group and a hydrophobic naphthylamide group. [] Research shows that adding a hydrophobic group to the basic imidazole nucleus, such as the naphthylamide group in this case, significantly enhances binding to both alpha- and beta-glucosidases. [] This suggests that L-Histidine beta-naphthylamide interacts with the enzyme's active site through a combination of hydrophobic interactions and potentially hydrogen bonding involving the imidazole ring. This dual-mode interaction contributes to its potency as a glycosidase inhibitor.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


